Pmel 17 is primarily expressed in melanocytes, the pigment-producing cells located in the skin, hair follicles, and eyes. It is classified as a membrane-bound glycoprotein that undergoes extensive post-translational modifications, including glycosylation and proteolytic cleavage. This protein is encoded by the PMEL gene located on chromosome 12 in humans. Its classification as an amyloid-like protein is significant due to its role in forming fibrils that are essential for melanin synthesis .
The synthesis of Pmel 17 begins in the endoplasmic reticulum, where it is produced as an integral membrane protein with a large lumenal domain. This domain exhibits amyloidogenic characteristics, which are critical for its function within melanosomes. The protein undergoes several proteolytic cleavages during its maturation process:
The trafficking of Pmel 17 to melanosomes involves complex mechanisms that ensure its delivery to the correct cellular compartment without requiring ubiquitylation or ESCRT machinery, unlike many other proteins .
Pmel 17 has a unique molecular structure characterized by:
The structure allows Pmel 17 to form fibrils within the melanosome matrix, which are crucial for subsequent melanin deposition. The fibrils are organized into parallel sheets during melanosome maturation stages .
Pmel 17 participates in several chemical reactions during melanin synthesis:
The mechanism of action of Pmel 17 involves several key processes:
Pmel 17 exhibits several notable physical and chemical properties:
The protein's amyloid characteristics allow it to withstand various cellular conditions, making it essential for maintaining melanosome integrity during pigment production .
Pmel 17 has significant implications in various scientific fields:
The PMEL 17(130-138) fragment corresponds to a nonapeptide within the human PMEL17 protein (UniProt P40967) with the primary sequence H-Lys-Thr-Trp-Gly-Gln-Tyr-Trp-Gln-Val-OH (KTWGQYWQV). This sequence represents amino acid residues 130 to 138 in the mature protein after signal peptide cleavage [7] [2]. Positional analysis reveals distinctive physicochemical properties across the nonapeptide:
Table 1: Residue-Specific Characteristics of PMEL 17(130-138)
Position | Residue | Side Chain Properties | Hydropathy Index | Functional Significance |
---|---|---|---|---|
1 | Lys (K) | Basic, Positively Charged | -3.9 | Potential solubility enhancer, T-cell receptor contact |
2 | Thr (T) | Polar Uncharged | -0.7 | Potential O-glycosylation site |
3 | Trp (W) | Aromatic, Hydrophobic | -0.9 | Central anchor residue for MHC-I binding |
4 | Gly (G) | Aliphatic, Flexible | -0.4 | Structural flexibility |
5 | Gln (Q) | Polar Uncharged | -3.5 | Hydrogen bonding capacity |
6 | Tyr (Y) | Aromatic, Polar | -1.3 | Potential phosphorylation site |
7 | Trp (W) | Aromatic, Hydrophobic | -0.9 | Critical for T-cell recognition |
8 | Gln (Q) | Polar Uncharged | -3.5 | Hydrogen bonding capacity |
9 | Val (V) | Aliphatic, Hydrophobic | 4.2 | C-terminal anchor residue |
Biophysically, this epitope displays an amphipathic character, combining charged/polar residues (K130, T131, Q135, Q138) with hydrophobic/aromatic residues (W132, Y136, W137, V139), particularly concentrated at the C-terminus. This juxtaposition is critical for its dual roles in structural biology and immunology. The peptide demonstrates a theoretical isoelectric point (pI) of 9.72 and a grand average of hydropathy (GRAVY) index of -1.21, indicating moderate hydrophilicity overall [7]. This hydrophilic tendency supports aqueous solubility necessary for its presentation in immunological contexts.
Immunologically, KTWGQYWQV constitutes a well-characterized human leukocyte antigen A2 (HLA-A2)-restricted epitope. Experimental studies using tumor-infiltrating lymphocytes (TILs) demonstrated specific recognition of this peptide in the context of HLA-A*0201, confirming its identity as a naturally processed tumor-associated antigen [7]. Positional scanning mutagenesis revealed W132 and W137 as indispensable anchor residues mediating direct interaction with the HLA-A2 binding groove, while K130 and V139 serve as secondary anchors. Q135 and Y136 are primary interaction points for the T-cell receptor (TCR), explaining the epitope's immunodominance in melanoma immunotherapy contexts [7].
The 130-138 peptide is embedded within the N-terminal domain (NTD) of PMEL17, a region subjected to complex co- and post-translational modifications during its trafficking through the secretory pathway. While the core KTWGQYWQV sequence itself lacks canonical N-glycosylation motifs (N-X-S/T), its structural context within the full-length protein influences and is influenced by modifications in adjacent regions:
Proteolytic Processing: The NTD containing the 130-138 sequence is initially synthesized as part of a ~100-kDa precursor (P1). In the trans-Golgi network (TGN) or early endosomes, furin or related proprotein convertases (PCs) cleave the full-length PMEL17 at R₄₆₉↓Q₄₇₀ into Mα (N-terminal) and Mβ (C-terminal membrane-anchored) fragments [2] [8]. This cleavage occurs C-terminal to the 130-138 sequence, leaving the epitope within the Mα fragment. Subsequent processing by BACE2 or related proteases at the S2 site (Q₅₈₃↓L₅₈₄) within Mβ further regulates the release of Mα-containing complexes [2] [4]. The 130-138 epitope remains intact during these cleavages but its accessibility for immunological recognition depends on this sequential processing.
Glycosylation: The NTD harbors three conserved N-glycosylation sites (N-linked glycans at positions N68, N82, and N89 in human PMEL17). While the 130-138 sequence lacks its own N-glycosylation site, it resides in a domain densely modified by both N- and O-linked glycans [2] [4]. Notably, the T131 residue represents a potential site for O-linked glycosylation based on sequence context (K-T). However, experimental verification specifically within the 130-138 fragment is lacking. Glycosylation of flanking residues likely modulates the structural presentation and solvent accessibility of the epitope.
Ectodomain Shedding: The Mα fragment, containing the 130-138 sequence, can be released from the melanosomal membrane via regulated ectodomain shedding. This process occurs at juxtamembrane or intramembrane sites independent of the initial furin cleavage and is distinct from amyloidogenic processing [2]. Shedding is stimulated by phorbol esters (e.g., PMA) and calmodulin inhibitors but is notably resistant to metalloproteinase inhibitors like GM6001. The secreted form (sPmel17) incorporates Mα disulfide-linked to a portion of Mβ (MβN). Consequently, the 130-138 epitope exists in vivo not only as an integral membrane component within melanosomes but also within soluble complexes in the extracellular milieu [2].
Determining the precise tertiary structure of the isolated 130-138 peptide has been challenging due to its small size and conformational flexibility. However, insights have been gained through:
Context within Full-Length PMEL17 and Amyloid Formation: Within the full-length PMEL17 protein, the 130-138 region resides in the NTD, upstream of the polycystic kidney disease (PKD) domain and the repeat domain (RPT). The NTD is predicted to have a largely globular fold stabilized by disulfide bonds, although high-resolution structural data is limited [4] [5]. Crucially, the NTD, including the 130-138 region, plays a regulatory role rather than forming the amyloid core itself. The RPT domain (downstream of the PKD domain) is the primary driver of functional amyloid fibril formation under the mildly acidic (pH 4-5) conditions of the melanosome lumen [5] [8]. These fibrils, characteristic of stage II melanosomes, provide the scaffold for melanin deposition. While the 130-138 sequence is not part of the amyloid core, its structural environment is defined by its proximity to the PKD domain and its location within the larger Mα fragment generated by proteolysis. The Mα fragment undergoes further N-terminal cleavage (to MαN) during fibril formation, but the 130-138 sequence is retained [8].
Antigenic Determinants and Antibody Recognition: The 130-138 epitope is intrinsically linear rather than conformational. Monoclonal antibodies like HMB50 and NKI/beteb require discontinuous epitopes formed by parts of both Mα and Mβ fragments for reactivity. However, their epitopes are distinct from the 130-138 sequence [2]. The immunodominance of KTWGQYWQV for cytotoxic T lymphocytes (CTLs) stems primarily from its efficient processing and presentation via the HLA-A2 pathway and its stable binding within the MHC-I groove, exposing key residues (W137, Y136, Q135) for TCR engagement [7].
Analysis of PMEL17 orthologs across vertebrates reveals significant conservation of the N-terminal region encompassing the 130-138 epitope, particularly among placental mammals, reflecting its functional and immunological importance:
Table 2: Evolutionary Conservation of the PMEL17 130-138 Epitope
Species | Common Name | Sequence (130-138) | Identity (%) | Key Variations | Functional Implications |
---|---|---|---|---|---|
Homo sapiens | Human | K T W G Q Y W Q V | 100% | Reference Sequence | HLA-A2 epitope |
Mus musculus | Mouse | K T W G Q Y W Q V | 100% | None | Conserved epitope |
Rattus norvegicus | Rat | K T W G Q Y W Q V | 100% | None | Conserved epitope |
Canis lupus familiaris | Dog | K T W G Q Y W Q V | 100% | None | Conserved epitope |
Bos taurus | Cow | K T W G Q Y W Q I | 89% | V138I (Val→Ile) | Conservative hydrophobic substitution; likely retains HLA-A2 binding |
Gallus gallus | Chicken | K T W G E F W Q V | 67% | Q135E (Gln→Glu), Y136F (Tyr→Phe) | Altered charge/hydrophobicity; likely impacts TCR recognition |
Danio rerio | Zebrafish | R S W G H F W H M | 33% | K130R, T131S, Q135H, Y136F, Q138H, V139M | Major alterations in anchor residues and TCR contacts; unlikely to be presented similarly |
High Conservation in Mammals: The KTWGQYWQV sequence is perfectly conserved in humans, mice, rats, and dogs [4]. This extraordinary level of conservation across ~100 million years of mammalian divergence underscores strong selective pressure, likely reflecting constraints beyond its immunological role. Potential constraints include structural roles within the NTD fold or interactions crucial for early stages of PMEL17 trafficking and processing prior to its role in amyloid formation. The conservation of key anchor residues (W132, W137, V139) even in species lacking HLA-A2 implies a conserved structural or functional role within the melanocyte.
Divergence in Birds and Fish: Lower sequence identity is observed in chicken (67%) and zebrafish (33%) [4] [9]. The chicken sequence (KTWGEFWQV) substitutes Gln135 with Glu (introducing a negative charge) and Tyr136 with Phe (removing the hydroxyl group). These changes, particularly Y136F, would be expected to significantly alter TCR recognition if presented by an appropriate avian MHC-I molecule. Zebrafish show even more dramatic divergence (RSWGHFWHM), replacing nearly all residues implicated in HLA-A2 binding or TCR contact. This correlates with the absence of a direct ortholog of HLA-A2 and distinct melanosomal biology in fish.
Functional Conservation vs. Immunological Specificity: The conservation of core hydrophobic/structural residues (W132, W137, V139) across most species suggests they play a fundamental role in the NTD's function, potentially related to protein folding, intra-melanosomal targeting, or regulation of RPT domain fibrillogenesis [4] [5] [8]. In contrast, residues involved in TCR contact (Q135, Y136, Q138) show more variability, especially in non-mammalian vertebrates. This pattern indicates that while the overall structural role of this region is conserved, its precise immunological presentation is specific to certain mammalian lineages, particularly those possessing MHC-I molecules capable of binding peptides with the characteristic anchors (W at P3, V/L/I at P9). Mutations in the pmel gene in zebrafish (e.g., pmelᵘᵃ⁵⁰²²) cause hypopigmentation and disrupted melanosome morphology, confirming the conserved role of the protein in melanogenesis, but do not specifically implicate the 130-138 region [4] [9].
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: